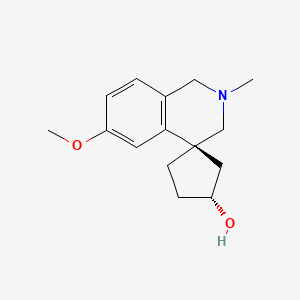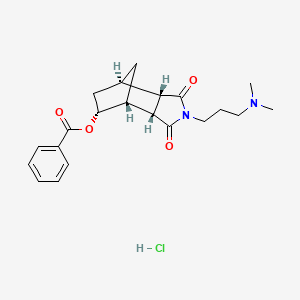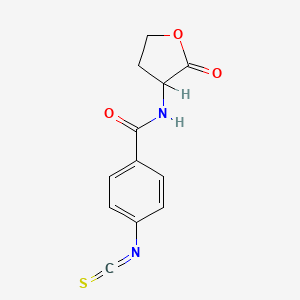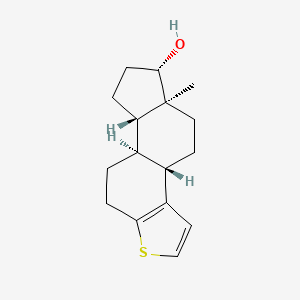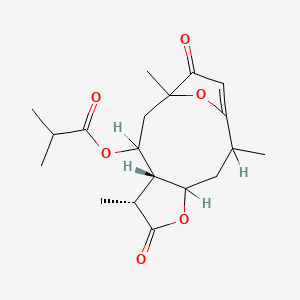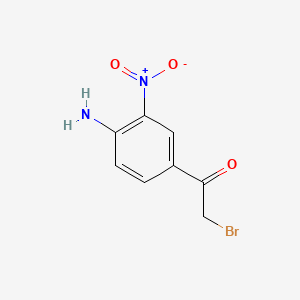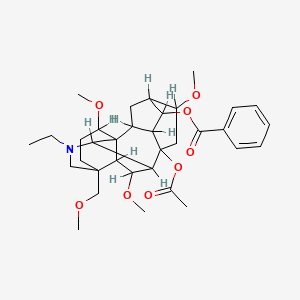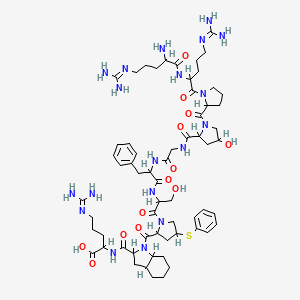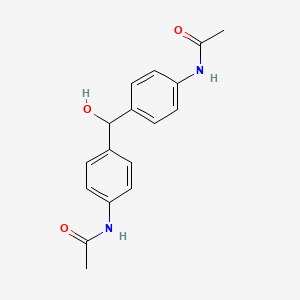
Ormosanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ormosanine is a quinolizidine alkaloid fundamental parent and a quinolizidine alkaloid.
Applications De Recherche Scientifique
Hepatoprotective Effects
Ormosanine, derived from Akebia quinata, has been shown to possess hepatoprotective properties. In a study on a rat model of ethanol-induced liver injury, ormosanine demonstrated significant reduction in liver injury markers. It inhibited ethanol-induced activation of cytochrome P450 2E1 and upregulated ALDH2. Its anti-inflammatory effects were observed through the suppression of pro-inflammatory cytokines and the downregulation of apoptosis-related proteins, while enhancing antioxidant activity by upregulating superoxide dismutase and other antioxidants (Song et al., 2018).
Neuroprotective Effects in Alzheimer's Disease
Ormosanine has shown promise as a neuroprotective agent. In a study on a rat model of Alzheimer's disease, ormosanine improved cognitive function, reduced lipid and cytokine levels, and increased antioxidant activity. It significantly reduced neuronal cell apoptosis and increased the levels of beneficial monoamines and BDNF in the brain tissues of rats with Alzheimer's disease (Liang et al., 2022).
Protective Effects Against Spinal Cord Injury
Ormosanine has been evaluated for its effects against spinal cord injury (SCI) in rats. The treatment with ormosanine reversed neurological function alterations in SCI rats. It reduced levels of cytokines, oxidative stress, and reactive oxygen species production. Additionally, it significantly reduced calpain and neuronal nitric oxide synthase activity in spinal tissue (An et al., 2020).
Antimalarial Activity
Ormosanine has exhibited antimalarial activity. A study focused on the extraction of ormosanine from Bowdichia virgiloides showed good in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. This points to its potential as a natural antimalarial agent (Bravo et al., 2002).
Propriétés
Nom du produit |
Ormosanine |
|---|---|
Formule moléculaire |
C20H35N3 |
Poids moléculaire |
317.5 g/mol |
Nom IUPAC |
(1R,2R,7S,9S,10R)-1-[(2R)-piperidin-2-yl]-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane |
InChI |
InChI=1S/C20H35N3/c1-3-9-21-18(8-1)20-13-16(12-15-6-5-10-22-19(15)20)17-7-2-4-11-23(17)14-20/h15-19,21-22H,1-14H2/t15-,16-,17+,18+,19+,20+/m0/s1 |
Clé InChI |
YUKCLPPRYNXRAF-VTYCOLDWSA-N |
SMILES isomérique |
C1CCN[C@H](C1)[C@]23C[C@H](C[C@H]4[C@H]2NCCC4)[C@H]5CCCCN5C3 |
SMILES |
C1CCNC(C1)C23CC(CC4C2NCCC4)C5CCCCN5C3 |
SMILES canonique |
C1CCNC(C1)C23CC(CC4C2NCCC4)C5CCCCN5C3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




